molecular formula C22H19N3O4 B417396 3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide

3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide

Cat. No.: B417396
M. Wt: 389.4g/mol
InChI Key: HKMZPQHFVIETLI-UHFFFAOYSA-N
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Description

3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of aniline derivatives, followed by acylation and subsequent coupling reactions . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various amine derivatives, substituted aromatic compounds, and other functionalized molecules that can be further utilized in different applications .

Scientific Research Applications

3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4g/mol

IUPAC Name

N-[2-(4-methylanilino)-2-oxoethyl]-3-nitro-N-phenylbenzamide

InChI

InChI=1S/C22H19N3O4/c1-16-10-12-18(13-11-16)23-21(26)15-24(19-7-3-2-4-8-19)22(27)17-6-5-9-20(14-17)25(28)29/h2-14H,15H2,1H3,(H,23,26)

InChI Key

HKMZPQHFVIETLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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